Ansamitocin P-3
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Overview
Description
Ansamitocin P-3 is a secondary metabolite produced by the bacterium Actinosynnema pretiosum. It is a potent antitumor agent known for its ability to inhibit the proliferation of various cancer cell lines. This compound is a member of the ansamitocin family, which includes several related compounds with similar structures and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ansamitocin P-3 is typically produced through fermentation using Actinosynnema pretiosum. The production process involves optimizing the culture medium to enhance the yield of the compound. Key factors include the carbon and nitrogen sources, as well as the presence of specific precursors and supplements . For example, glycerol and glucose have been found to significantly increase the production of this compound when used as mixed carbon sources .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes. The fermentation medium is carefully optimized to maximize yield while minimizing costs. Low-cost substrates such as cane molasses, glycerol, and cold-pressed soybean powder have been identified as effective carbon and nitrogen sources for industrial-scale production . Additionally, genetic engineering techniques have been employed to enhance the production of this compound by overexpressing specific genes involved in its biosynthesis .
Chemical Reactions Analysis
Types of Reactions
Ansamitocin P-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and modification to enhance its biological activity .
Common Reagents and Conditions
Common reagents used in the chemical reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products .
Major Products Formed
The major products formed from the chemical reactions of this compound include its derivatives, which are often used as active components in antibody-drug conjugates (ADCs) for cancer treatment .
Scientific Research Applications
Ansamitocin P-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antitumor activity makes it a valuable compound for cancer research and drug development .
Chemistry
In chemistry, this compound is used as a model compound for studying the biosynthesis and modification of polyketide antibiotics. Researchers investigate its chemical properties and reactions to develop new derivatives with enhanced biological activity .
Biology
In biology, this compound is studied for its effects on cellular processes, such as microtubule depolymerization and cell division inhibition. It serves as a tool for understanding the molecular mechanisms underlying these processes .
Medicine
In medicine, this compound is a key component of antibody-drug conjugates (ADCs) used in cancer therapy. For example, it is the active ingredient in trastuzumab emtansine (T-DM1), a drug used to treat HER2-positive breast cancer .
Industry
In industry, this compound is produced on a large scale for use in pharmaceutical manufacturing. Its production involves advanced fermentation and purification techniques to ensure high yield and purity .
Mechanism of Action
Ansamitocin P-3 exerts its effects by binding to tubulin, a protein involved in microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The compound specifically binds to the vinblastine site on tubulin, disrupting the normal function of microtubules and preventing cell division .
Comparison with Similar Compounds
Ansamitocin P-3 is part of the ansamitocin family, which includes several related compounds such as maytansine and its derivatives. These compounds share similar structures and biological activities but differ in their specific chemical modifications and potency .
Similar Compounds
Maytansine: A potent antitumor agent with a similar mechanism of action to this compound.
Maytansinol: A derivative of maytansine with enhanced stability and solubility.
Pretilactam: Another macro-lactam antibiotic with similar biological activities to this compound.
Uniqueness of this compound
This compound is unique due to its high potency and specificity for cancer cells. Its ability to bind to tubulin and disrupt microtubule function makes it an effective antitumor agent. Additionally, its use in ADCs allows for targeted delivery to cancer cells, minimizing side effects and improving therapeutic outcomes .
Properties
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-72-3 |
Source
|
Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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